CbzNH-PEG4-CH2COOH

Description

BenchChem offers high-quality CbzNH-PEG4-CH2COOH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CbzNH-PEG4-CH2COOH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO8/c20-17(21)15-26-13-12-25-11-10-24-9-8-23-7-6-19-18(22)27-14-16-4-2-1-3-5-16/h1-5H,6-15H2,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSUBNGPYLDOHIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to CbzNH-PEG4-CH2COOH: A Heterobifunctional Linker for Bioconjugation and Drug Development

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of CbzNH-PEG4-CH2COOH, a versatile heterobifunctional linker. Designed for researchers, scientists, and professionals in drug development, this document details the molecule's structure, reactivity, and utility in creating precisely engineered bioconjugates.

Core Chemical Properties

CbzNH-PEG4-CH2COOH is a well-defined chemical entity featuring a Carboxybenzyl (Cbz)-protected amine, a tetra-polyethylene glycol (PEG4) spacer, and a terminal carboxylic acid. This unique trifunctional structure provides a strategic advantage in multi-step bioconjugation strategies.

The hydrophilic PEG4 spacer enhances the aqueous solubility of the molecule and any conjugate it is incorporated into, which can be beneficial for handling and in biological applications.[1][2][3] The terminal carboxylic acid and the Cbz-protected amine offer orthogonal reactivity, allowing for sequential and controlled conjugation to different functional groups.

A summary of the key chemical and physical properties of CbzNH-PEG4-CH2COOH is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C18H27NO8 | [4] |

| Molecular Weight | 385.4 g/mol | [4] |

| CAS Number | 1451362-51-8 | [4] |

| Appearance | Colorless solid or oil | [5] |

| Purity | Typically >95% | [4][5] |

| Solubility | The hydrophilic PEG spacer increases water solubility. | [1][2][3] |

| pKa of Carboxylic Acid | Estimated to be around 4-5, typical for PEG-carboxylic acids. |

Functional Group Reactivity and Experimental Protocols

The utility of CbzNH-PEG4-CH2COOH lies in the distinct reactivity of its terminal functional groups, which can be addressed in a stepwise manner.

Carboxylic Acid Activation and Amide Bond Formation

The terminal carboxylic acid can be readily coupled with primary amines on biomolecules (e.g., lysine residues in proteins, amine-modified oligonucleotides) to form a stable amide bond. This reaction is typically mediated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) to enhance efficiency and stability of the active intermediate.[6][7]

Experimental Protocol: EDC/NHS-Mediated Amide Coupling

This protocol provides a general framework for conjugating CbzNH-PEG4-CH2COOH to an amine-containing biomolecule.

Materials:

-

CbzNH-PEG4-CH2COOH

-

Amine-containing biomolecule (e.g., protein, peptide)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0

-

Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or sulfo-NHS

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column for purification

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of CbzNH-PEG4-CH2COOH in anhydrous DMF or DMSO (e.g., 10 mg/mL).

-

Dissolve the amine-containing biomolecule in Coupling Buffer to a desired concentration (e.g., 1-5 mg/mL).

-

Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer.

-

-

Activation of Carboxylic Acid:

-

In a microcentrifuge tube, combine the CbzNH-PEG4-CH2COOH stock solution with Activation Buffer.

-

Add a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS relative to the CbzNH-PEG4-CH2COOH.

-

Vortex briefly and incubate for 15-30 minutes at room temperature to form the NHS ester.

-

-

Conjugation to Amine-Containing Biomolecule:

-

Add the activated CbzNH-PEG4-CH2COOH solution to the biomolecule solution. A 10- to 20-fold molar excess of the linker to the biomolecule is a common starting point for optimization.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to a final concentration of 20-50 mM to consume any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess linker and byproducts by size-exclusion chromatography (e.g., a desalting column) equilibrated with an appropriate buffer (e.g., PBS).

-

Cbz Group Deprotection to Reveal a Primary Amine

The Cbz group is a robust protecting group for amines that is stable under a variety of conditions but can be selectively removed to yield a free primary amine. This newly exposed amine can then be used for subsequent conjugation reactions. The most common method for Cbz deprotection is catalytic hydrogenolysis.

Experimental Protocol: Cbz Deprotection by Hydrogenolysis

This protocol describes the removal of the Cbz group to expose the primary amine.

Materials:

-

Cbz-protected conjugate

-

Palladium on carbon (Pd/C, typically 10%)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H2) source (e.g., balloon or hydrogenation apparatus)

-

Celite for filtration

Procedure:

-

Reaction Setup:

-

Dissolve the Cbz-protected conjugate in methanol or ethanol in a round-bottom flask.

-

Carefully add 10% Pd/C (catalytic amount, typically 10-20% by weight of the substrate).

-

Seal the flask and purge with hydrogen gas.

-

-

Hydrogenation:

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., with a hydrogen-filled balloon) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

-

-

Work-up and Purification:

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with additional solvent (methanol or ethanol).

-

Concentrate the filtrate under reduced pressure to obtain the deprotected product.

-

Further purification can be performed by chromatography if necessary.

-

Applications in Bioconjugation and Drug Development

The heterobifunctional nature of CbzNH-PEG4-CH2COOH makes it a valuable tool in the synthesis of complex biomolecules with applications in various fields:

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody. For instance, the carboxylic acid can be conjugated to lysine residues on the antibody, and after Cbz deprotection, a drug can be attached to the newly formed amine.

-

PROTACs (Proteolysis Targeting Chimeras): This linker can connect a protein-targeting ligand and an E3 ligase-binding ligand to create a PROTAC molecule for targeted protein degradation.

-

Peptide and Oligonucleotide Modification: CbzNH-PEG4-CH2COOH can be used to introduce a protected amine onto a peptide or oligonucleotide for further functionalization.

-

Surface Functionalization: The carboxylic acid can be used to immobilize the linker onto amine-functionalized surfaces, with the Cbz-protected amine available for subsequent chemistry.

Logical Workflow and Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the logical workflows for the use of CbzNH-PEG4-CH2COOH in bioconjugation.

References

CbzNH-PEG4-CH2COOH: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the heterobifunctional linker, CbzNH-PEG4-CH2COOH, tailored for researchers, scientists, and professionals in the field of drug development and bioconjugation. This document outlines the molecule's structure, properties, and synthesis, offering detailed experimental protocols and visualizations to facilitate its application in advanced research.

Core Compound Structure and Properties

CbzNH-PEG4-CH2COOH is a versatile linker molecule featuring a carboxybenzyl (Cbz)-protected amine, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid. The Cbz group provides a stable protecting group for the amine functionality, which can be selectively removed under specific conditions. The hydrophilic PEG4 spacer enhances the solubility of the conjugate in aqueous media and can reduce the immunogenicity of the attached biomolecule. The terminal carboxylic acid allows for covalent linkage to primary amines on proteins, peptides, or other molecules through the formation of a stable amide bond.

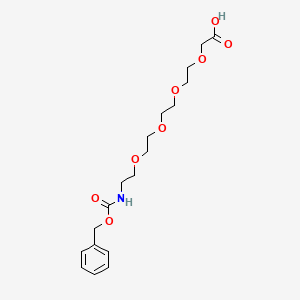

The chemical structure is represented by the SMILES notation: O=C(O)COCCOCCOCCOCCNC(=O)OCc1ccccc1.

Diagram of CbzNH-PEG4-CH2COOH Structure:

A simplified representation of the CbzNH-PEG4-CH2COOH molecule.

Quantitative Data Summary

The following table summarizes the key quantitative data for CbzNH-PEG4-CH2COOH, compiled from various commercial suppliers.

| Property | Value | Citations |

| Molecular Formula | C₁₈H₂₇NO₈ | [1][2] |

| Molecular Weight | 385.41 g/mol | [1] |

| CAS Number | 1451362-51-8 | [2][3] |

| Appearance | Colorless Viscous Liquid or Oil | [1] |

| Purity | ≥95% to >98% | [2][4][5] |

| Solubility | Soluble in Methylene Chloride, DMAC, DMSO | [5] |

| Storage Conditions | -20°C, keep in dry and avoid sunlight | [4][5] |

Synthesis of CbzNH-PEG4-CH2COOH

While CbzNH-PEG4-CH2COOH is commercially available, a general synthetic protocol can be derived from standard organic chemistry procedures for the synthesis of similar heterobifunctional PEG linkers. The synthesis can be envisioned as a two-step process starting from commercially available amino-PEG4-acetic acid tert-butyl ester.

Experimental Protocol: Synthesis

Step 1: N-Cbz Protection of Amino-PEG4-CH2COOtBu

-

Materials:

-

Amino-PEG4-CH2COOtBu (1 equivalent)

-

Benzyl chloroformate (Cbz-Cl, 1.1 equivalents)

-

Sodium bicarbonate (NaHCO₃, 2 equivalents)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve Amino-PEG4-CH2COOtBu in DCM.

-

Add an aqueous solution of NaHCO₃ and cool the mixture to 0°C in an ice bath.

-

Slowly add benzyl chloroformate dropwise to the stirring biphasic mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Cbz-NH-PEG4-CH2COOtBu.

-

Purify the product by column chromatography on silica gel.

-

Step 2: Hydrolysis of the tert-Butyl Ester

-

Materials:

-

Cbz-NH-PEG4-CH2COOtBu (from Step 1)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the purified Cbz-NH-PEG4-CH2COOtBu in DCM.

-

Add an equal volume of TFA to the solution at room temperature.

-

Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

The resulting crude product, CbzNH-PEG4-CH2COOH, can be further purified if necessary, though often it is of sufficient purity for subsequent applications.

-

Applications in Bioconjugation

CbzNH-PEG4-CH2COOH is a valuable tool in bioconjugation, particularly for linking molecules to proteins or peptides. The terminal carboxylic acid can be activated to react with primary amines (e.g., lysine residues) on a biomolecule. The Cbz-protected amine can then be deprotected to allow for further conjugation.

General Workflow for Protein Conjugation

The following diagram illustrates a typical workflow for conjugating a molecule of interest to a protein using CbzNH-PEG4-CH2COOH.

A logical workflow for the use of CbzNH-PEG4-CH2COOH in bioconjugation.

Experimental Protocol: Protein Conjugation

Step 1: Activation of CbzNH-PEG4-CH2COOH

-

Materials:

-

CbzNH-PEG4-CH2COOH (1.5 equivalents relative to protein)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.5 equivalents)

-

N-Hydroxysuccinimide (NHS, 1.5 equivalents)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

-

Procedure:

-

Dissolve CbzNH-PEG4-CH2COOH, EDC, and NHS in anhydrous DMF or DMSO.

-

Stir the mixture at room temperature for 15-30 minutes to form the NHS-ester.

-

Step 2: Conjugation to Protein

-

Materials:

-

Activated linker solution (from Step 1)

-

Protein solution in reaction buffer

-

-

Procedure:

-

Add the activated linker solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.

-

Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.

-

Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).

-

Purify the Cbz-linker-protein conjugate using size exclusion chromatography or dialysis to remove unreacted linker and byproducts.

-

Step 3: Deprotection of the Cbz Group (Optional)

-

Materials:

-

Cbz-linker-protein conjugate

-

Palladium on carbon (Pd/C, 10% w/w)

-

Hydrogen gas (H₂)

-

Reaction buffer

-

-

Procedure:

-

To a solution of the conjugate, add Pd/C catalyst.

-

Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature for 2-4 hours.

-

Filter the reaction mixture through a syringe filter (e.g., 0.22 µm) to remove the Pd/C catalyst.

-

The resulting solution contains the linker-protein conjugate with a free amine, ready for subsequent conjugation steps.

-

This guide provides a foundational understanding of CbzNH-PEG4-CH2COOH for its effective implementation in research and development. For specific applications, optimization of the described protocols may be necessary.

References

- 1. Synthesis of heterobifunctional poly(ethylene glycol)s by an acetal protection method - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Cbz-NH-PEG3-C2-acid | Benchchem [benchchem.com]

- 3. CBZ-NH-PEG8-COOH | CAS:1334177-87-5 | Biopharma PEG [biochempeg.com]

- 4. researchgate.net [researchgate.net]

- 5. Cbz-N-amido-PEG4-acid | C19H29NO8 | CID 51340940 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Role of CbzNH-PEG4-CH2COOH in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Molecular Bridge in Targeted Protein Degradation

In the rapidly advancing field of targeted protein degradation (TPD), the ability to rationally design and synthesize novel therapeutic agents is paramount. Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary modality, capable of eliminating disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system. These heterobifunctional molecules are composed of three key elements: a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that bridges the two.

CbzNH-PEG4-CH2COOH is a widely utilized, high-purity heterobifunctional linker designed specifically for the synthesis of PROTACs and other conjugates like antibody-drug conjugates (ADCs).[1][2] Its structure is meticulously designed for sequential, controlled conjugation, providing researchers with a reliable tool for building complex therapeutic molecules. This guide provides an in-depth overview of its structure, mechanism of use, and application in research, complete with detailed experimental protocols and data presentation.

Core Functionality and Chemical Properties

The utility of CbzNH-PEG4-CH2COOH lies in its distinct chemical moieties, each serving a specific purpose in the synthetic workflow.

-

Carboxylic Acid (-CH2COOH): This terminal group serves as a reactive handle for forming a stable amide bond with a primary or secondary amine on a POI ligand.[3][4] This reaction is typically facilitated by standard peptide coupling reagents, such as HATU or EDC, ensuring high efficiency and yield.[3]

-

Tetraethylene Glycol Spacer (-PEG4-): The hydrophilic 4-unit polyethylene glycol chain serves multiple critical functions. It enhances the aqueous solubility of the final PROTAC molecule, a common challenge for these large compounds, thereby improving bioavailability and cell permeability.[3][4] Furthermore, the length and flexibility of the PEG linker are crucial variables in optimizing the formation of a productive ternary complex (POI-PROTAC-E3 Ligase), directly impacting degradation efficiency.

-

Carboxybenzyl-Protected Amine (CbzNH-): The amine group is protected by a carboxybenzyl (Cbz) group. This protecting group is stable under the conditions required for amide bond formation via the carboxylic acid end. It can be selectively removed later in the synthesis, typically through hydrogenolysis (e.g., using hydrogen gas with a palladium catalyst), to reveal a free amine.[3][4] This newly exposed amine is then ready for conjugation to the second ligand, enabling a controlled, stepwise synthesis.

Application in PROTAC Synthesis: A Strategic Workflow

The primary application of CbzNH-PEG4-CH2COOH is as a foundational building block in PROTAC synthesis. The dual-ended, orthogonally protected nature of the linker allows for a strategic and modular assembly of the final degrader molecule. The general workflow involves two key coupling steps, allowing researchers to systematically combine different POI and E3 ligase ligands.

Quantitative Analysis of PROTAC Performance

The efficacy of a PROTAC synthesized using a PEG4 linker is assessed by its ability to induce the degradation of the target protein. Key quantitative metrics include the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achievable). The following table provides illustrative data for a hypothetical BRD4-targeting PROTAC constructed with a PEG4 linker, demonstrating typical performance parameters.

| Parameter | Metric | Value | Description |

| Potency | DC50 | 25 nM | Concentration for 50% protein degradation. A lower value indicates higher potency. |

| Efficacy | Dmax | >95% | Maximum achievable protein degradation. |

| Binding Affinity | Kd (PROTAC to BRD4) | 150 nM | Dissociation constant measuring binding strength to the target protein. |

| Binding Affinity | Kd (PROTAC to CRBN) | 3.2 µM | Dissociation constant measuring binding strength to the E3 ligase. |

| Cell Viability | IC50 (in sensitive cell line) | 45 nM | Concentration for 50% inhibition of cell growth, indicating downstream biological effect. |

| Note: These values are representative for a PEG4-linked BRD4 degrader and will vary based on the specific ligands, cell line, and experimental conditions. |

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and evaluation of PROTACs. The following protocols provide a generalized framework for using CbzNH-PEG4-CH2COOH.

Protocol 1: Synthesis of a PROTAC Molecule

This protocol outlines a two-part synthesis using an amine-functionalized POI ligand and a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative).

Part A: Coupling of POI Ligand to CbzNH-PEG4-CH2COOH

-

Dissolution: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing POI ligand (1.0 equivalent) and CbzNH-PEG4-CH2COOH (1.1 equivalents) in anhydrous dimethylformamide (DMF).

-

Coupling Agent Addition: To the solution, add N,N-Diisopropylethylamine (DIPEA, 3.0 equivalents) followed by HATU (1.2 equivalents).

-

Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup and Purification: Quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product (Cbz-NH-PEG4-CON-POI-Ligand) by flash column chromatography.

Part B: Cbz Deprotection and E3 Ligase Ligand Coupling

-

Deprotection: Dissolve the purified intermediate from Part A in methanol or ethanol. Add palladium on carbon (Pd/C, 10% w/w) to the solution.

-

Hydrogenation: Purge the vessel with hydrogen gas (using a balloon or a hydrogenation apparatus) and stir the reaction under a hydrogen atmosphere for 2-6 hours. Monitor by LC-MS for the disappearance of the Cbz-protected starting material.

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with methanol and concentrate the filtrate to yield the deprotected amine intermediate (H2N-PEG4-CON-POI-Ligand).

-

Second Amide Coupling: Dissolve the amine intermediate (1.0 equivalent) and the carboxylic acid-functionalized E3 ligase ligand (1.1 equivalents) in anhydrous DMF.

-

Reaction: Add DIPEA (3.0 equivalents) and HATU (1.2 equivalents) and stir at room temperature for 4-12 hours, monitoring by LC-MS.

-

Final Purification: Perform an aqueous workup as described in step A4. Purify the final crude PROTAC by preparative reverse-phase HPLC to yield the pure product. Characterize by LC-MS and NMR.

Protocol 2: Western Blotting for Target Protein Degradation

-

Cell Culture and Treatment: Plate a human cell line expressing the target protein (e.g., MCF-7 for BRD4) in 6-well plates and allow cells to adhere overnight.

-

Dosing: Treat the cells with a serial dilution of the final PROTAC (e.g., 1 nM to 10 µM) or a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 18-24 hours).

-

Cell Lysis: Aspirate the media, wash the cells once with ice-cold phosphate-buffered saline (PBS), and add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Normalize samples to equal protein amounts, add Laemmli sample buffer, boil for 5 minutes, and load onto a polyacrylamide gel (e.g., 4-15% Mini-PROTEAN TGX gel). Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour. Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading. Quantify band intensity using software like ImageJ to determine the percentage of protein degradation relative to the vehicle control.

PROTAC Mechanism of Action

Once synthesized, the PROTAC molecule acts as a high-affinity molecular bridge, inducing proximity between the target protein and an E3 ligase. This ternary complex formation is the critical step that initiates the degradation cascade.

Conclusion

CbzNH-PEG4-CH2COOH stands as a vital and versatile tool in the arsenal of medicinal chemists and drug discovery scientists. Its well-defined structure, featuring orthogonally protected reactive ends and a solubilizing PEG spacer, facilitates a rational and modular approach to the synthesis of PROTACs. By enabling the systematic connection of diverse POI and E3 ligase ligands, this linker is instrumental in the exploration of structure-activity relationships and the optimization of potent and selective protein degraders, ultimately accelerating the development of next-generation therapeutics.

References

The Core Mechanism of CbzNH-PEG4-CH2COOH in Targeted Protein Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation is a novel therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. PROTACs are heterobifunctional molecules at the forefront of this technology. They consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.

The Role of the CbzNH-PEG4-CH2COOH Linker

The CbzNH-PEG4-CH2COOH moiety is a bifunctional linker designed for incorporation into PROTACs. It features a 4-unit PEG chain, which imparts several desirable properties to the final PROTAC molecule.

-

Hydrophilicity: The PEG component increases the water solubility of the PROTAC, which can improve its pharmacokinetic properties and cell permeability.

-

Flexibility and Length: The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase. The 15-atom length of the PEG4 linker provides sufficient reach and conformational freedom for the two binding moieties to engage their respective protein targets simultaneously.

-

Synthetic Tractability: The linker possesses two reactive functional groups: a carboxylic acid (-COOH) and a carbamate-protected amine (Cbz-NH-). The carboxylic acid can be activated to form an amide bond with an amine-containing E3 ligase ligand, while the Cbz protecting group on the amine can be removed to allow for coupling with a POI ligand.

The "mechanism of action" of the CbzNH-PEG4-CH2COOH linker is therefore not a direct biological activity, but rather its crucial role in enabling the overall mechanism of the PROTAC molecule it is a part of.

Mechanism of Action of a PROTAC Incorporating a PEG4 Linker

The fundamental mechanism of action for a PROTAC is to induce the ubiquitination and subsequent degradation of a target protein. This process can be broken down into several key steps, as illustrated in the signaling pathway diagram below.

Caption: General mechanism of action of a PROTAC molecule.

Representative Example: A BRD4-Targeting PROTAC with a PEG4 Linker

To provide a concrete example of the data associated with a PROTAC utilizing a PEG4 linker, we will discuss a representative Bromodomain-containing protein 4 (BRD4) degrader. BRD4 is a key epigenetic reader and a well-validated target in oncology.

Quantitative Data

The following table summarizes hypothetical but representative data for a BRD4-targeting PROTAC with a PEG4 linker, based on published data for similar molecules.

| Parameter | Value | Description |

| DC50 | 10 nM | The concentration of the PROTAC required to degrade 50% of the target protein (BRD4) in a specific cell line (e.g., MV4-11) after a defined time (e.g., 24 hours). |

| Dmax | >95% | The maximum percentage of target protein degradation achievable with the PROTAC. |

| Binding Affinity (BRD4) | Kd = 50 nM | The dissociation constant for the binding of the PROTAC to BRD4, indicating the strength of the interaction. |

| Binding Affinity (E3 Ligase) | Kd = 200 nM | The dissociation constant for the binding of the PROTAC to the E3 ligase (e.g., Cereblon). |

| Cellular Permeability | High | Qualitative or quantitative measure of the PROTAC's ability to cross the cell membrane. |

Experimental Protocols

The synthesis of a PROTAC is a multi-step process involving the conjugation of the POI ligand and the E3 ligase ligand to the linker. The following is a generalized protocol.

The Hydrophilic Nature of Cbz-Protected PEG4 Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hydrophilic properties of Carboxybenzyl-protected Polyethylene Glycol 4 (Cbz-protected PEG4) linkers. These bifunctional molecules are integral in modern drug development, particularly in the construction of antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), where precise control over physicochemical properties is paramount for therapeutic success.

Core Concepts: Understanding the Role of Hydrophilicity

The Cbz-protected PEG4 linker combines a hydrophobic Cbz (Carboxybenzyl) protecting group with a hydrophilic PEG4 spacer. The Cbz group provides stability to the terminal amine during synthesis and can be selectively removed under specific conditions to allow for conjugation to a payload or targeting moiety.[1] The core of its favorable hydrophilic properties lies in the tetra-polyethylene glycol (PEG4) chain.

The repeating ethylene glycol units (−CH₂−CH₂−O−) of the PEG chain form hydrogen bonds with water molecules, leading to high aqueous solubility.[2] This "hydrophilicity reservoir" is crucial for:

-

Improving the Solubility of Hydrophobic Payloads: Many potent anticancer agents are poorly water-soluble. A PEG linker can significantly enhance the overall solubility of the resulting conjugate, making it suitable for intravenous administration.[3][4]

-

Enhancing Pharmacokinetics: The hydrophilic PEG chain creates a hydration shell around the drug conjugate.[2] This steric hindrance reduces recognition by the immune system and proteolytic enzymes, leading to a longer circulation half-life and improved bioavailability.

-

Reducing Aggregation: The enhanced solubility imparted by the PEG linker minimizes the tendency of drug conjugates to aggregate, which can improve stability and reduce the risk of immunogenicity.[5]

Quantitative Assessment of Hydrophilicity

While the qualitative hydrophilic nature of PEG linkers is well-established, quantitative data provides a more precise understanding for formulation and development.

| Property | Value/Description | Significance |

| Calculated LogP | 0.3[6] | The octanol-water partition coefficient (LogP) is a measure of lipophilicity. A value of 0.3 indicates that the compound is slightly more soluble in the aqueous phase than in the organic phase, confirming its hydrophilic character. A negative LogP value signifies higher hydrophilicity, while a positive value indicates higher lipophilicity. |

| Water Solubility | While a precise numerical value for Cbz-NH-PEG4-COOH is not readily available in the literature, short-chain liquid polyethylene glycols are miscible with water in any ratio.[7] Solid PEGs also exhibit significant water solubility, which increases with temperature.[7] It is therefore expected that Cbz-protected PEG4 linker has high water solubility. | High water solubility is critical for the formulation of parenteral drugs and for ensuring the biocompatibility of the linker in physiological environments. |

| Solubility in Organic Solvents | Soluble in methylene chloride, dimethylacetamide (DMAC), and dimethyl sulfoxide (DMSO).[1][5] | This information is crucial for the practical aspects of synthesis and conjugation reactions, which are often performed in organic solvents. |

Experimental Protocols

Representative Synthesis of a Cbz-Protected PEG4 Linker

While a specific protocol for Cbz-NH-PEG4-COOH is not publicly detailed, a representative synthesis can be adapted from protocols for similar structures, such as Boc-protected analogues. The general strategy involves the protection of the amine terminus of an amino-PEG-acid with a Cbz group.

Materials:

-

Amino-PEG4-carboxylic acid

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve amino-PEG4-carboxylic acid in a 1:1 mixture of dioxane and water containing sodium bicarbonate.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add benzyl chloroformate dropwise to the cooled solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, acidify the mixture with 1N HCl to pH ~3.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield Cbz-NH-PEG4-COOH.

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

This protocol outlines the gold standard method for the experimental determination of LogP.[8]

Materials:

-

Cbz-NH-PEG4-COOH

-

n-Octanol (pre-saturated with water)

-

Water (pH 7.4 phosphate buffer, pre-saturated with n-octanol)

-

Centrifuge tubes

-

Mechanical shaker

-

UV-Vis spectrophotometer or HPLC system for concentration measurement

Procedure:

-

Prepare a stock solution of Cbz-NH-PEG4-COOH in the aqueous phase.

-

In a centrifuge tube, combine a known volume of the stock solution with an equal volume of the n-octanol phase.

-

Securely cap the tube and place it on a mechanical shaker. Agitate for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

After shaking, centrifuge the tube to achieve a clear separation of the two phases.

-

Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.

-

Determine the concentration of the Cbz-NH-PEG4-COOH in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of the partition coefficient.

Visualizing the Role and Workflow of Cbz-Protected PEG4 Linkers

Role of the Cbz-Protected PEG4 Linker in Drug Delivery

The following diagram illustrates the conceptual role of a hydrophilic linker in improving the properties of a therapeutic agent.

Caption: Role of a hydrophilic linker in enhancing drug properties.

Experimental Workflow for Antibody-Drug Conjugate (ADC) Development

This diagram outlines a typical workflow for the development and characterization of an ADC utilizing a Cbz-protected PEG4 linker.

Caption: ADC development and characterization workflow.

Conclusion

The Cbz-protected PEG4 linker is a valuable tool in drug development, primarily due to the significant hydrophilic properties imparted by the PEG4 spacer. This hydrophilicity translates to improved solubility, stability, and pharmacokinetic profiles of the resulting drug conjugates. A thorough understanding and quantitative characterization of these properties are essential for the rational design and successful development of next-generation targeted therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Comprehensive ADC Analysis via Automated MS Workflows - Protein Metrics [proteinmetrics.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. agilent.com [agilent.com]

- 5. acdlabs.com [acdlabs.com]

- 6. Cbz-N-amido-PEG4-acid | C19H29NO8 | CID 51340940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Polyethylene glycol derivatives [m.chemicalbook.com]

- 8. encyclopedia.pub [encyclopedia.pub]

Role of Cbz protecting group in PEG linkers

An In-depth Technical Guide to the Role of the Carboxybenzyl (Cbz) Protecting Group in PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation and drug delivery, Polyethylene Glycol (PEG) linkers are indispensable tools.[1][2] They serve as flexible, biocompatible spacers that can improve the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1][2] The synthesis of complex bioconjugates often requires a multi-step approach where specific functional groups must be temporarily masked to prevent unwanted side reactions. This is achieved through the use of protecting groups.[3][4]

Among the arsenal of amine protecting groups, the Carboxybenzyl (Cbz or Z) group is a stalwart, widely used for its stability and specific cleavage conditions.[5][6][7] This guide provides a detailed exploration of the critical role the Cbz protecting group plays in the synthesis and application of PEG linkers, offering insights into its chemistry, experimental protocols, and strategic use in drug development.

Core Function of the Cbz Group in PEG Linkers

The primary role of the Cbz group in PEG linkers is to protect a terminal amine functionality. PEG molecules are often synthesized as diamines or amine-acid hetero-bifunctional linkers. To achieve regioselective conjugation—for instance, to attach one specific molecule to the amine end and another to the acid end—one of the reactive groups must be protected.

The Cbz group forms a stable carbamate with the amine, rendering it unreactive to a wide range of conditions, including basic and most aqueous acidic environments.[5][8] This stability is crucial during subsequent synthetic steps, such as the activation of a carboxyl group or reaction at another site on the molecule.

Key Advantages of Cbz Protection:

-

Stability: The Cbz group is robust and withstands basic conditions and many acidic conditions used for other protecting groups like Boc (tert-butyloxycarbonyl).[6][9]

-

Orthogonality: It is orthogonal to other common protecting groups. For example, the Cbz group is stable under the acidic conditions used to remove Boc groups and the basic conditions used to remove Fmoc (9-fluorenylmethoxycarbonyl) groups, making it ideal for complex, multi-step syntheses like solid-phase peptide synthesis (SPPS).[6][7]

-

Clean Cleavage: Deprotection is typically achieved through catalytic hydrogenolysis (e.g., H₂/Pd-C), which yields the free amine, toluene, and carbon dioxide as byproducts, simplifying purification.[6][10]

-

Crystallinity: The introduction of the aromatic Cbz group can often induce crystallinity in the protected PEG linker, which facilitates purification.[10]

Synthesis and Deprotection Chemistry

The strategic application of Cbz-protected PEG linkers relies on efficient and high-yielding protection and deprotection methodologies.

Cbz Protection of PEG-Amine

The most common method for introducing the Cbz group is the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[6][8] This is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of Cbz-Cl.

References

- 1. chempep.com [chempep.com]

- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 3. people.uniurb.it [people.uniurb.it]

- 4. studysmarter.co.uk [studysmarter.co.uk]

- 5. mobt3ath.com [mobt3ath.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. tandfonline.com [tandfonline.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

The Core Principles of Carboxylic Acid Functionalized PEG4 Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the fundamentals of carboxylic acid functionalized tetraethylene glycol (PEG4) linkers. These bifunctional molecules are pivotal in the fields of bioconjugation, drug delivery, and proteomics, offering a versatile platform for covalently linking molecules of interest. This guide will delve into their core properties, chemical reactivity, and provide detailed experimental protocols for their application, with a focus on creating stable bioconjugates.

Introduction to Carboxylic Acid Functionalized PEG4 Linkers

A carboxylic acid functionalized PEG4 linker is a chemical entity featuring a four-unit polyethylene glycol chain terminated with a carboxylic acid group (-COOH) at one end and another functional group at the other. The PEG4 spacer is a discrete and defined chemical structure, which is crucial for ensuring batch-to-batch consistency in bioconjugate manufacturing[1]. This homogeneity is a significant advantage over traditional polydisperse PEGs, which consist of a mixture of polymers with varying chain lengths[1].

The core utility of these linkers lies in the combination of the physicochemical properties of the PEG4 spacer and the reactivity of the terminal carboxylic acid. The PEG4 component enhances aqueous solubility, reduces immunogenicity, and provides a flexible spacer to minimize steric hindrance between the conjugated molecules[2][3][4]. The carboxylic acid, in turn, provides a reactive handle for covalent attachment to primary amines, such as the lysine residues found on proteins and antibodies[2][5].

Physicochemical Properties and Advantages

The incorporation of a PEG4 spacer into bioconjugates imparts several beneficial properties that are critical for the development of therapeutics and research tools.

Key Advantages of the PEG4 Spacer:

-

Enhanced Hydrophilicity and Solubility: Many therapeutic agents, particularly potent cytotoxic drugs used in antibody-drug conjugates (ADCs), are hydrophobic. The hydrophilic nature of the PEG linker improves the overall solubility of the conjugate, preventing aggregation and simplifying formulation[4][][7].

-

Reduced Immunogenicity: The PEG chain can form a protective hydration shell around the bioconjugate, which can mask immunogenic epitopes and reduce the likelihood of an immune response[4][][7].

-

Improved Pharmacokinetics: By increasing hydrophilicity and providing steric shielding, the PEG4 spacer can protect the conjugate from proteolytic degradation and reduce renal clearance, leading to a longer circulation half-life and improved drug exposure at the target site[4][][7].

-

Optimal Spacing: The defined length of the PEG4 spacer (approximately 1.4 nm) provides spatial separation between the conjugated molecules, which is crucial for maintaining the biological activity of proteins or antibodies by preventing the payload from interfering with their binding sites[4][8].

These properties and their functional outcomes are summarized in the logical flow diagram below.

Caption: Logical flow of the PEG4 spacer's functional contributions.

Chemistry of Carboxylic Acid Activation and Amine Coupling

The terminal carboxylic acid of the PEG4 linker is not inherently reactive towards amines. It must first be activated to form a more reactive species. The most common method for this activation is the use of carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDC.HCl) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The reaction proceeds in two main steps:

-

Activation of the Carboxylic Acid: EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.

-

Formation of the NHS Ester and Amide Bond: This unstable intermediate can react directly with a primary amine. However, to improve reaction efficiency and stability, especially in aqueous solutions, NHS is added to convert the O-acylisourea intermediate into a more stable NHS ester. This amine-reactive NHS ester then readily reacts with a primary amine (-NH2) on the target molecule to form a stable amide bond.

The overall reaction mechanism is depicted below.

Caption: Reaction mechanism for EDC/NHS activation of a COOH-PEG4 linker and subsequent amine coupling.

Quantitative Data Summary

The efficiency of the conjugation reaction is dependent on several factors, including pH, reagent concentrations, and reaction time. The following tables summarize key quantitative parameters for successful bioconjugation using carboxylic acid functionalized PEG4 linkers.

Table 1: Recommended Reagent Molar Ratios for EDC/NHS Activation

| Reagent | Molar Ratio (relative to COOH-PEG4-Linker) | Purpose | Reference |

| EDC | 1.5 - 5-fold molar excess | Activates the carboxylic acid group. | [2][3][9] |

| NHS/Sulfo-NHS | 1.2 - 5-fold molar excess | Stabilizes the activated intermediate, improving reaction efficiency. | [2][3][9] |

| Activated Linker | 1.5 - 20-fold molar excess | Drives the conjugation reaction with the amine-containing molecule. | [3][4][10] |

Table 2: Optimal Reaction Conditions

| Parameter | Recommended Range/Value | Rationale | Reference |

| Activation pH | 4.5 - 6.0 | EDC/NHS activation is most efficient in a slightly acidic environment. | [11][12][13] |

| Conjugation pH | 7.0 - 8.5 | Reaction of NHS esters with primary amines is most efficient at neutral to slightly basic pH. | [4][11][12][13] |

| Activation Time | 15 - 30 minutes at room temperature | Sufficient time for the formation of the NHS-activated ester. | [2][9][11] |

| Conjugation Time | 1 - 2 hours at room temperature or overnight at 4°C | Allows for efficient coupling to the amine-containing molecule. | [2][3][11] |

| Storage of Linker | -20°C under an inert atmosphere | Prevents degradation of the reagent. | [2][14][15] |

Experimental Protocols

The following are detailed methodologies for the activation of a carboxylic acid functionalized PEG4 linker and its subsequent conjugation to a protein, followed by characterization of the conjugate.

Protocol 1: EDC/NHS Activation of COOH-PEG4 Linker and Conjugation to a Protein

This two-step, one-pot protocol describes the formation of an amine-reactive NHS ester from a COOH-PEG4 linker and its subsequent conjugation to a protein containing primary amines (e.g., lysine residues).

Materials:

-

COOH-PEG4-Linker

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or other amine-free buffer

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

-

Amine-containing protein (e.g., antibody) in Coupling Buffer (1-5 mg/mL)

-

Size-exclusion chromatography (SEC) column or dialysis cassette for purification

Procedure:

-

Reagent Preparation:

-

Equilibrate the COOH-PEG4-linker, EDC, and NHS/Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation[9][16].

-

Prepare a stock solution of the COOH-PEG4-linker (e.g., 10 mg/mL) in anhydrous DMSO or DMF[3].

-

Immediately before use, prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in either anhydrous DMSO or Activation Buffer[9].

-

-

Activation of Carboxylic Acid:

-

In a reaction tube, add the desired amount of the COOH-PEG4-linker stock solution.

-

Add the EDC stock solution to achieve a final molar ratio of 1.5 to 5-fold excess over the linker[2][3].

-

Immediately add the NHS/Sulfo-NHS stock solution to achieve a final molar ratio of 1.2 to 5-fold excess over the linker[2][3].

-

Vortex the reaction mixture gently and incubate at room temperature for 15-30 minutes[2][11]. The activated linker should be used immediately.

-

-

Conjugation to Protein:

-

Add the freshly activated linker solution to the protein solution in Coupling Buffer. A starting point is a 10 to 20-fold molar excess of the activated linker to the protein, but this should be optimized for the desired degree of labeling[3][4].

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation[2][3][11].

-

-

Quenching the Reaction:

-

Purification of the Conjugate:

The general workflow for this conjugation process is illustrated in the diagram below.

Caption: General experimental workflow for protein conjugation with a COOH-PEG4 linker.

Protocol 2: Characterization of the PEGylated Protein

After purification, it is essential to characterize the conjugate to confirm successful PEGylation and determine the degree of labeling.

Materials:

-

Purified PEGylated protein conjugate

-

Liquid Chromatography-Mass Spectrometry (LC/MS) system

-

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) equipment

Procedure:

-

Mass Spectrometry (MS) Analysis:

-

Analyze the purified conjugate using LC/MS to determine its molecular weight[17][18].

-

The mass increase compared to the unconjugated protein will indicate the number of PEG linkers attached. Deconvolution of the mass spectrum can help identify the distribution of species with different degrees of labeling[19].

-

Tandem MS (MS/MS) can be used to identify the specific sites of PEGylation on the protein[17][19].

-

-

SDS-PAGE Analysis:

-

Run both the unconjugated and PEGylated protein on an SDS-PAGE gel.

-

Successful conjugation will result in a shift in the molecular weight, with the PEGylated protein band appearing higher on the gel than the unconjugated protein band. The extent of the shift can give a qualitative indication of the degree of PEGylation.

-

Applications in Drug Development

Carboxylic acid functionalized PEG4 linkers are extensively used in the development of complex biotherapeutics, most notably in Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

-

Antibody-Drug Conjugates (ADCs): In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic payload[20]. The properties of the PEG4 linker enhance the solubility and stability of the ADC, improve its pharmacokinetic profile, and allow for the controlled attachment of the drug to the antibody[][20][21].

-

PROTACs: PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation[14]. The PEG4 linker serves as a flexible spacer connecting the ligand for the target protein to the ligand for the E3 ligase, optimizing the formation of the ternary complex required for protein degradation[2][14][22].

The versatility and well-defined properties of carboxylic acid functionalized PEG4 linkers make them an invaluable tool for researchers and scientists in the development of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. PEG Acid | PEG Carboxylic Acid | COOH PEG | Acid Linkers | AxisPharm [axispharm.com]

- 7. benchchem.com [benchchem.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. benchchem.com [benchchem.com]

- 10. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 11. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]

- 12. broadpharm.com [broadpharm.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Boc-NH-PEG4-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]

- 16. broadpharm.com [broadpharm.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. walshmedicalmedia.com [walshmedicalmedia.com]

- 19. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 20. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 21. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 22. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

An In-depth Technical Guide to Bifunctional PEG Linkers for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifunctional Poly(ethylene glycol) (PEG) linkers have become indispensable tools in the field of bioconjugation, enabling the precise connection of two molecular entities, such as proteins, peptides, oligonucleotides, or small molecule drugs. Their unique properties, including high water solubility, biocompatibility, and low immunogenicity, make them ideal for a wide range of applications, from therapeutic drug development to advanced diagnostics. This technical guide provides a comprehensive overview of bifunctional PEG linkers, their chemical properties, and their application in creating stable and effective bioconjugates.

Core Concepts of Bifunctional PEG Linkers

Bifunctional PEG linkers consist of a central PEG backbone with reactive functional groups at both termini. The PEG backbone, composed of repeating ethylene glycol units, imparts favorable physicochemical properties to the resulting conjugate, such as increased hydrodynamic size, which can extend in vivo circulation half-life and reduce renal clearance. The terminal functional groups are responsible for the covalent attachment to the target biomolecules.

There are two main categories of bifunctional PEG linkers:

-

Homobifunctional PEG Linkers: These linkers possess two identical reactive groups (X-PEG-X). They are primarily used for intramolecular crosslinking, polymerization, or for conjugating two identical molecules.

-

Heterobifunctional PEG Linkers: These linkers have two different reactive groups (X-PEG-Y). This dual reactivity allows for controlled, sequential conjugation of two different molecules, which is particularly advantageous in the synthesis of complex bioconjugates like antibody-drug conjugates (ADCs).[1]

Quantitative Data on Common Bifunctional PEG Linkers

The selection of an appropriate PEG linker is critical and depends on the specific application, the nature of the molecules to be conjugated, and the desired properties of the final product. The following tables summarize the quantitative data for some commonly used homobifunctional and heterobifunctional PEG linkers.

Table 1: Homobifunctional PEG Linkers

| Linker Name | Reactive Groups | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) |

| NHS-PEG-NHS | N-hydroxysuccinimide | 2,000 - 20,000 | 50 - 500 |

| Maleimide-PEG-Maleimide | Maleimide | 2,000 - 20,000 | 50 - 500 |

| Amine-PEG-Amine | Amine | 1,000 - 10,000 | 25 - 250 |

| Azide-PEG-Azide | Azide | 1,000 - 10,000 | 25 - 250 |

| Alkyne-PEG-Alkyne | Alkyne | 1,000 - 10,000 | 25 - 250 |

Table 2: Heterobifunctional PEG Linkers

| Linker Name | Reactive Group 1 | Reactive Group 2 | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) |

| NHS-PEG-Maleimide | N-hydroxysuccinimide | Maleimide | 2,000 - 10,000 | 50 - 250 |

| Azide-PEG-NHS | Azide | N-hydroxysuccinimide | 1,000 - 5,000 | 25 - 125 |

| Alkyne-PEG-NHS | Alkyne | N-hydroxysuccinimide | 1,000 - 5,000 | 25 - 125 |

| Amine-PEG-COOH | Amine | Carboxylic Acid | 1,000 - 5,000 | 25 - 125 |

| Biotin-PEG-NHS | Biotin | N-hydroxysuccinimide | 1,000 - 5,000 | 25 - 125 |

Experimental Protocols

The following are detailed methodologies for key bioconjugation experiments using bifunctional PEG linkers.

Protocol 1: Two-Step Antibody-Drug Conjugation using NHS-PEG-Maleimide Linker

This protocol describes the conjugation of a thiol-containing drug to an antibody using a heterobifunctional NHS-PEG-Maleimide linker. This is a common strategy for the synthesis of Antibody-Drug Conjugates (ADCs).

Materials:

-

Antibody (e.g., IgG) in phosphate-buffered saline (PBS), pH 7.2-7.4

-

NHS-PEGn-Maleimide linker (n = number of PEG units)

-

Thiol-containing drug

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reducing agent (e.g., TCEP, DTT)

-

Quenching reagent (e.g., Tris or glycine)

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

-

Reaction buffers: PBS (pH 7.2-7.4), and a slightly alkaline buffer for NHS ester reaction if needed (e.g., sodium bicarbonate buffer, pH 8.0-8.5)

Procedure:

Step 1: Antibody Modification with NHS-PEG-Maleimide

-

Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS at a concentration of 1-10 mg/mL.[2]

-

Linker Preparation: Immediately before use, dissolve the NHS-PEG-Maleimide linker in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).

-

Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution. The reaction is typically carried out at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[3] The pH of the reaction buffer can be adjusted to 8.0-8.5 to facilitate the reaction between the NHS ester and the primary amines on the antibody.[]

-

Removal of Excess Linker: Remove the unreacted linker using a desalting column equilibrated with PBS (pH 7.2-7.4). This step is crucial to prevent the maleimide groups from reacting with any remaining free amines.

Step 2: Conjugation of the Thiol-Containing Drug

-

Drug Preparation: Dissolve the thiol-containing drug in an appropriate solvent (e.g., DMSO). If the drug does not have a free thiol, it may need to be reduced using a reducing agent like TCEP.

-

Conjugation: Add a 1.5- to 5-fold molar excess of the thiol-containing drug to the maleimide-activated antibody solution.

-

Reaction: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The maleimide group reacts specifically with the thiol group to form a stable thioether bond.[5]

-

Quenching (Optional): To cap any unreacted maleimide groups, a quenching reagent such as N-ethylmaleimide or cysteine can be added.

-

Purification: Purify the resulting ADC using size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or affinity chromatography to remove any unconjugated drug and other impurities.[][6]

Protocol 2: Characterization of the PEGylated Antibody-Drug Conjugate

1. Determination of Drug-to-Antibody Ratio (DAR):

-

UV-Vis Spectroscopy: The DAR can be estimated by measuring the absorbance of the ADC at two wavelengths: 280 nm (for the antibody) and a wavelength where the drug has maximum absorbance. The contributions of the drug and antibody to the absorbance at 280 nm need to be taken into account.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the intact ADC. The number of conjugated drug molecules can be calculated from the mass shift compared to the unconjugated antibody.[7]

2. Analysis of Purity and Aggregation:

-

Size-Exclusion Chromatography (SEC): SEC is used to separate the ADC from aggregates and low molecular weight impurities. A single, symmetrical peak for the monomeric ADC indicates high purity.

-

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE under reducing and non-reducing conditions can be used to assess the integrity of the ADC and the covalent attachment of the drug.

3. Assessment of Biological Activity:

-

Antigen Binding Affinity: The binding affinity of the ADC to its target antigen can be determined using methods like enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR).

-

In Vitro Cytotoxicity: The potency of the ADC can be evaluated by measuring its cytotoxic effect on target cancer cell lines.

Visualizing Bioconjugation Workflows

Graphviz (DOT language) can be used to create clear diagrams of experimental workflows. Below are examples relevant to bioconjugation with bifunctional PEG linkers.

Workflow for Two-Step ADC Synthesis

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Logical Relationship of PEG Linker Properties and Bioconjugate Performance

Caption: Relationship between PEG linker properties and bioconjugate performance.

Conclusion

Bifunctional PEG linkers are versatile and powerful tools for the creation of advanced bioconjugates. Their tunable properties allow for the precise engineering of molecules with enhanced therapeutic and diagnostic potential. A thorough understanding of the different types of PEG linkers, their reactive chemistries, and the appropriate experimental protocols is essential for researchers and drug development professionals to successfully design and synthesize effective bioconjugates for a wide range of applications.

References

- 1. benchchem.com [benchchem.com]

- 2. furthlab.xyz [furthlab.xyz]

- 3. benchchem.com [benchchem.com]

- 5. broadpharm.com [broadpharm.com]

- 6. Simplified strategy for developing purification processes for antibody-drug conjugates using cation-exchange chromatography in flow-through mode [agris.fao.org]

- 7. enovatia.com [enovatia.com]

An In-Depth Technical Guide to CbzNH-PEG4-CH2COOH for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Critical Role of Linkers

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in drug discovery. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is not merely a spacer but plays a crucial role in the efficacy of the PROTAC, influencing the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein.

This technical guide focuses on CbzNH-PEG4-CH2COOH, a versatile linker used in the synthesis of PROTACs. We will delve into its structure, properties, and application in PROTAC development, providing a comprehensive resource for researchers in the field.

Core Concepts of PROTAC Action

The mechanism of action of a PROTAC involves several key steps, which are illustrated in the signaling pathway diagram below.

Caption: The PROTAC-mediated protein degradation pathway.

CbzNH-PEG4-CH2COOH: A Key Building Block for PROTAC Synthesis

CbzNH-PEG4-CH2COOH is a bifunctional linker that offers several advantages for PROTAC design. Its chemical structure consists of a carboxybenzyl (Cbz)-protected amine, a 4-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid.

Structural Features and Properties:

| Feature | Description |

| Cbz-Protected Amine | The carboxybenzyl (Cbz) group is a common protecting group for amines. It is stable under a variety of reaction conditions but can be readily removed by hydrogenolysis to yield a free primary amine. This allows for sequential and controlled conjugation to the E3 ligase ligand or the POI ligand. |

| PEG4 Spacer | The tetraethylene glycol (PEG4) spacer is a hydrophilic chain that enhances the aqueous solubility of the PROTAC molecule.[1] This is particularly beneficial as PROTACs are often large molecules with poor solubility. The length of the PEG spacer is also a critical parameter that can be optimized to achieve the ideal distance and orientation between the POI and the E3 ligase for efficient ternary complex formation.[2] |

| Terminal Carboxylic Acid | The carboxylic acid group provides a reactive handle for standard amide coupling reactions with an amine-functionalized ligand, a common feature in many E3 ligase and POI binders. |

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C18H27NO8 |

| Molecular Weight | 385.41 g/mol |

| Appearance | Colorless viscous liquid |

| CAS Number | 1451362-51-8 |

Experimental Protocols

General Synthesis of a PROTAC using CbzNH-PEG4-CH2COOH

The synthesis of a PROTAC using CbzNH-PEG4-CH2COOH typically involves a multi-step process. The following is a general workflow, which can be adapted based on the specific POI ligand and E3 ligase ligand being used.

Caption: A general workflow for the synthesis of a PROTAC.

Detailed Protocol for Amide Coupling (Step 1 or 3):

-

To a solution of the carboxylic acid-containing component (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (3 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the amine-containing component (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours, monitoring the progress by liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide product.

Detailed Protocol for Cbz Deprotection (Step 2):

-

Dissolve the Cbz-protected intermediate in a suitable solvent such as methanol or ethyl acetate.

-

Add palladium on activated carbon (Pd/C, 10 wt. %) to the solution.

-

Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenator) at room temperature for 2-8 hours.

-

Monitor the reaction by LC-MS until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected amine, which is often used in the next step without further purification.

Biological Evaluation of PROTACs

Western Blot for Target Protein Degradation:

A key experiment to evaluate the efficacy of a PROTAC is to measure the degradation of the target protein in cells. Western blotting is a standard technique for this purpose.

Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified period (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare the samples with Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A primary antibody for a loading control (e.g., GAPDH or β-actin) should also be used.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values.

Conclusion

CbzNH-PEG4-CH2COOH is a valuable and versatile linker for the development of PROTACs. Its well-defined structure, with orthogonally protected functional groups and a solubilizing PEG spacer, provides a robust platform for the systematic synthesis and optimization of these novel therapeutic agents. The detailed protocols provided in this guide offer a starting point for researchers to incorporate this linker into their PROTAC design and evaluation workflows, ultimately contributing to the advancement of targeted protein degradation as a therapeutic strategy.

References

The Crucial Role of PEG Linkers in Advancing Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting the antibody to the payload, profoundly influences the ADC's stability, efficacy, and overall therapeutic index. Among the various linker technologies, polyethylene glycol (PEG) linkers have emerged as a cornerstone in modern ADC design. This in-depth technical guide explores the multifaceted role of PEG linkers in ADCs, providing a comprehensive overview of their impact on ADC properties, detailed experimental protocols for their evaluation, and a visual representation of their mechanism of action.

The Function and Impact of PEG Linkers in ADCs

PEGylation, the covalent attachment of PEG chains, is a well-established strategy to enhance the pharmaceutical properties of therapeutic molecules. In the context of ADCs, PEG linkers serve as more than just a physical spacer; they are a critical tool for optimizing the conjugate's performance.

Key Advantages of PEG Linkers:

-

Enhanced Solubility and Stability: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, particularly at higher drug-to-antibody ratios (DARs). PEG linkers, being hydrophilic, can significantly improve the overall solubility of the ADC, preventing aggregation and enhancing stability in circulation.[1][2]

-

Improved Pharmacokinetics: The hydrophilic nature and increased hydrodynamic radius conferred by the PEG chain can shield the ADC from renal clearance and proteolytic degradation, leading to a prolonged plasma half-life.[3][4] This extended circulation time allows for greater accumulation of the ADC at the tumor site.

-

Reduced Immunogenicity: PEG chains can mask potential immunogenic epitopes on the antibody or the payload, thereby reducing the risk of an immune response against the ADC.[2][5]

-

Higher Drug-to-Antibody Ratios (DAR): By mitigating the hydrophobicity of the payload, PEG linkers enable the conjugation of a higher number of drug molecules per antibody without compromising the ADC's physical properties.[6][7] This can lead to the delivery of a greater therapeutic dose to the target cancer cells.

The length of the PEG chain is a critical parameter that must be optimized for each specific ADC. Longer PEG chains generally lead to improved pharmacokinetics but may sometimes reduce the in vitro cytotoxicity of the conjugate.[3] Therefore, a careful balance must be struck to achieve the optimal therapeutic window.

Quantitative Analysis of PEG Linker Performance

The selection of an appropriate PEG linker is a data-driven process. The following table summarizes quantitative data from various preclinical studies, comparing the performance of ADCs with different PEG linker lengths. It is important to note that direct comparisons should be made with caution, as the experimental conditions, antibody-payload combinations, and tumor models can vary between studies.

| PEG Linker Length | Average DAR | Plasma Half-life (t1/2) | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Reference(s) |

| No PEG | ~2-4 | Short (e.g., 19.6 min for a miniaturized ADC) | High (Potent) | Variable, can be limited by rapid clearance | [3] |

| PEG4 | ~4-8 | Moderately Increased | Slightly Reduced | Improved compared to no PEG | [8] |

| PEG8 | ~8 | Significantly Increased | Reduced | Significant tumor growth inhibition | [9] |

| PEG12 | ~8 | Further Increased | Further Reduced | Potent antitumor activity | [8] |

| PEG24 | ~4-8 | Longest | Reduced compared to shorter PEGs | Strong tumor suppression and enhanced tolerability | [8] |

| 4 kDa | Not Specified | 2.5-fold increase vs. no PEG | 4.5-fold reduction vs. no PEG | Improved therapeutic ability | [10] |

| 10 kDa | Not Specified | 11.2-fold increase vs. no PEG | 22-fold reduction vs. no PEG | Most ideal tumor therapeutic ability in the studied model | [10] |

Experimental Protocols for ADC Characterization